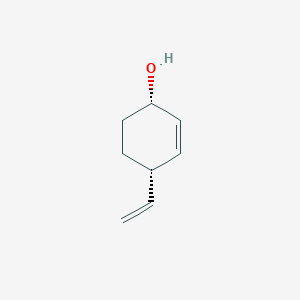
(1S,4S)-4-Ethenylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-4-Ethenylcyclohex-2-en-1-ol is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an ethenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Ethenylcyclohex-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which are subjected to specific reagents and catalysts to achieve the desired product. For instance, the reaction of cyclohexene with a hydroxylating agent in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
(1S,4S)-4-Ethenylcyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S,4S)-4-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4S)-4-Ethenylcyclohex-2-en-1-ol include:
- (1S,4S)-4-Hydroxycyclohex-2-en-1-one
- (1S,4S)-4-Methylcyclohex-2-en-1-ol
- (1S,4S)-4-Ethylcyclohex-2-en-1-ol .
Uniqueness
What sets this compound apart is its unique combination of a hydroxyl group and an ethenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
88301-29-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,4S)-4-ethenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2-3,5,7-9H,1,4,6H2/t7-,8+/m0/s1 |
InChI Key |
OWCQVYQHUWHKBK-JGVFFNPUSA-N |
Isomeric SMILES |
C=C[C@@H]1CC[C@@H](C=C1)O |
Canonical SMILES |
C=CC1CCC(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















